![molecular formula C15H23N3O3S B4393165 N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
説明
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathway of several cytokines that are involved in inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
作用機序
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide specifically targets the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can block the downstream signaling of these cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to effectively reduce inflammation in preclinical studies. In addition, it has also been shown to reduce the production of several pro-inflammatory cytokines, including IL-17, IL-22, and TNF-α. N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been shown to improve skin lesions and reduce disease activity in animal models of psoriasis.
実験室実験の利点と制限
One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the research and development of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to determine the long-term safety and efficacy of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide in clinical trials. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.
科学的研究の応用
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. Preclinical studies have shown that N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can effectively inhibit the activity of TYK2 and reduce inflammation in animal models of these diseases.
特性
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-2-3-10-16-22(20,21)14-8-6-13(7-9-14)17-15(19)18-11-4-5-12-18/h6-9,16H,2-5,10-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWQBTMFDJXGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。